Dimethyl diacetyl cystinate
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Overview
Description
Dimethyl diacetyl cystinate is a chemical compound with the molecular formula C12H20N2O6S2. It is a derivative of cysteine, an amino acid that contains a thiol group. This compound is known for its disulfide bond, which links two cysteine molecules. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl diacetyl cystinate can be synthesized through the acetylation of di-tert-butyl-L-cystine. The process involves forming a reaction mixture with di-tert-butyl-L-cystine as the dihydrochloride form, followed by acetylation using acetic anhydride. The tert-butyl groups are then removed to obtain the final product .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process is designed to be fast and environmentally friendly, minimizing labor-intensive isolation or purification steps .
Chemical Reactions Analysis
Types of Reactions
Dimethyl diacetyl cystinate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized sulfur compounds.
Reduction: Free thiol groups and reduced cysteine derivatives.
Substitution: Various substituted cysteine derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl diacetyl cystinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and protein modification.
Biology: Studied for its role in redox biology and as a model compound for disulfide bond formation.
Medicine: Investigated for its potential therapeutic benefits, including antioxidant properties and as a precursor for drug development.
Industry: Utilized in the production of cosmetics and personal care products due to its stability and functional properties .
Mechanism of Action
Dimethyl diacetyl cystinate exerts its effects primarily through its disulfide bond, which can undergo redox reactions. The thiol groups in the compound can scavenge free radicals, providing antioxidant effects. Additionally, the compound can interact with various molecular targets, including enzymes and proteins, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: A well-known antioxidant and mucolytic agent.
Cysteamine: Used in the treatment of cystinosis and as a radioprotective agent.
Dithiothreitol (DTT): A reducing agent commonly used in biochemistry and molecular biology
Uniqueness
Dimethyl diacetyl cystinate is unique due to its dual acetyl groups and disulfide bond, which confer specific chemical properties and reactivity. Unlike N-acetylcysteine, which has a single acetyl group, this compound offers enhanced stability and different redox potential. Compared to DTT, it provides a more stable alternative for reducing disulfide bonds under certain conditions .
Properties
IUPAC Name |
methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTORBNKJFMGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32381-28-5 |
Source
|
Record name | NSC136019 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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